Home > Products > Screening Compounds P7220 > SKI-I, Sphingosine Kinase Inhibitor
SKI-I, Sphingosine Kinase Inhibitor - 306301-68-8

SKI-I, Sphingosine Kinase Inhibitor

Catalog Number: EVT-254960
CAS Number: 306301-68-8
Molecular Formula: C25H42N4O2
Molecular Weight: 430.637
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cell-permeable. SKI-I is a non-lipid pan-sphingosine kinase (SK) inhibitor that inhibits both SK1 and SK2 to suppress the production of pro-mitogenic sphingosine 1-phosphate (S1P) and promote cell death. Also induces autophagy.
Source and Classification

SKI-I is classified as a synthetic non-lipid sphingosine kinase inhibitor. It has been studied extensively for its potential therapeutic applications in cancer and other diseases where sphingosine-1-phosphate signaling is dysregulated. The compound was first identified through screening of sphingosine analogs and has shown promise in preclinical studies targeting various cancer types, including leukemia and osteosarcoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of SKI-I involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available sphingosine derivatives.
  2. Chemical Modifications: Various chemical transformations are conducted to modify the hydroxyl and amine groups on the sphingosine backbone to enhance inhibitory activity against sphingosine kinases.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels (>90%).

The specific synthetic route may vary among different research groups but generally follows established organic synthesis protocols to achieve the desired molecular structure while maintaining functional activity .

Chemical Reactions Analysis

Reactions and Technical Details

SKI-I primarily acts by competing with sphingosine for binding at the active site of sphingosine kinases. The inhibition mechanism involves:

  • Competitive Inhibition: SKI-I binds to the active site of sphingosine kinases, preventing the phosphorylation of sphingosine.
  • Reduction of Sphingosine-1-Phosphate Production: By inhibiting the enzyme's activity, SKI-I leads to decreased levels of sphingosine-1-phosphate, which is associated with promoting apoptosis in cancer cells.

In vitro studies have demonstrated that treatment with SKI-I results in increased ceramide levels, a pro-apoptotic lipid, further confirming its role as an effective inhibitor .

Mechanism of Action

Process and Data

The mechanism by which SKI-I exerts its effects involves several key processes:

  1. Inhibition of Sphingosine Kinase Activity: By binding to the active site, SKI-I inhibits the conversion of sphingosine to sphingosine-1-phosphate.
  2. Induction of Apoptosis: The reduction in sphingosine-1-phosphate levels leads to increased apoptosis in cancer cells, particularly in leukemic cells where SphK1 expression is elevated.
  3. Alteration of Signaling Pathways: SKI-I affects various signaling pathways, including downregulation of Akt and ERK1/2 phosphorylation, which are critical for cell survival .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SKI-I exhibits several notable physical and chemical properties:

  • Appearance: Solid form with high purity (>90%).
  • Solubility: Water-soluble due to its polar functional groups.
  • Stability: Stable under ambient conditions but should be stored under desiccating conditions at -20°C for long-term use.

These properties make SKI-I suitable for both in vitro and in vivo applications .

Applications

Scientific Uses

SKI-I has been explored for various scientific applications:

  • Cancer Research: Its ability to induce apoptosis in cancer cells makes it a candidate for developing new cancer therapies, particularly for hematological malignancies like leukemia.
  • Therapeutic Development: As a selective inhibitor of sphingosine kinases, it provides insights into potential treatments for diseases characterized by aberrant sphingolipid metabolism.
  • Mechanistic Studies: Researchers utilize SKI-I to understand the role of sphingolipid signaling in cellular processes such as proliferation, differentiation, and apoptosis .
Introduction to Sphingosine Kinase (SK) and the Sphingolipid Rheostat

Role of SK1 and SK2 in Sphingosine-1-Phosphate (S1P) Signaling

Two distinct isoforms of sphingosine kinase exist in mammals: sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). Although both enzymes catalyze the same biochemical reaction—converting sphingosine to S1P—they exhibit significant differences in subcellular localization, tissue distribution, and biological functions. SK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, where it generates S1P for extracellular export. This extracellular S1P functions as a paracrine signaling molecule by activating a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that promote cell survival, angiogenesis, and inflammatory responses [1] [8].

In contrast, SK2 displays a more diverse subcellular distribution, with significant localization in the nucleus, endoplasmic reticulum, and mitochondria. This distinct compartmentalization enables SK2 to produce S1P that primarily functions as an intracellular second messenger. Nuclear SK2-generated S1P has been implicated in epigenetic regulation through histone acetylation, while mitochondrial SK2 influences apoptosis pathways. Beyond their locations, the isoforms differ in substrate preferences: SK1 primarily phosphorylates D-erythro-sphingosine, whereas SK2 exhibits broader substrate specificity, including the ability to phosphorylate the chemotherapeutic agent FTY720 [3] [8].

Table 1: Characteristics of Sphingosine Kinase Isoforms

CharacteristicSK1SK2
Primary LocalizationCytosol, plasma membraneNucleus, mitochondria, ER
S1P FunctionParacrine signaling via S1PRsIntracellular second messenger
Substrate SpecificityD-erythro-sphingosineBroader (including FTY720)
Transcriptional RegulationERK-mediated phosphorylationPP2A-dependent dephosphorylation
Cancer AssociationPromotes proliferation, migrationDual roles (pro-survival/pro-apoptotic)
Inhibitor SensitivityPF-543 (selective)ABC294640 (selective)

Despite these differences, both isoforms critically regulate the sphingolipid rheostat. When SK activity predominates, S1P levels increase while ceramide decreases, shifting the balance toward cell survival and proliferation. Conversely, inhibition of SK activity leads to S1P depletion and ceramide accumulation, promoting apoptosis and growth arrest. This delicate balance explains why SK isoforms have emerged as attractive targets for pharmacological intervention in diseases characterized by pathological cell survival or death [1] [3] [8].

SK Dysregulation in Pathological States: Cancer, Inflammation, and Neurodegeneration

Dysregulation of SK expression and activity is implicated in multiple pathological conditions, with the most extensively documented role in oncogenesis and cancer progression. Numerous studies have demonstrated overexpression of SK1 in various human malignancies, including breast, lung, colon, and prostate cancers. Elevated SK1 expression correlates with aggressive tumor phenotypes, including enhanced proliferation, resistance to chemotherapy, increased angiogenesis, and metastatic potential. Mechanistically, SK1 promotes oncogenesis through S1P-mediated activation of Akt/mTOR signaling, STAT3 phosphorylation, and NF-κB pathway activation, all of which drive tumor cell survival and proliferation. Clinical evidence indicates that high SK1 expression predicts poor prognosis and reduced survival in cancer patients [1] [2] [7].

SK2 also contributes to tumorigenesis but exhibits more context-dependent functions. In non-small cell lung cancer (NSCLC), SK2 overexpression correlates with reduced overall survival and disease-free survival. Knockdown of SK2 in NSCLC cells inhibits proliferation and enhances sensitivity to targeted therapies like gefitinib. However, unlike SK1, SK2 has demonstrated pro-apoptotic functions in specific cellular contexts, creating a complex therapeutic landscape. Beyond cancer, both isoforms contribute significantly to inflammatory pathologies. SK1 activation drives pro-inflammatory cytokine production (TNF-α, IL-6) through NF-κB activation and is implicated in inflammatory conditions such as colitis and rheumatoid arthritis. The SK/S1P axis also regulates immune cell trafficking, particularly lymphocyte egress from lymphoid organs, making it relevant to autoimmune disorders [3] [5] [8].

An intriguing connection exists between neurodegenerative disorders and sphingolipid signaling. The sphingolipid rheostat is dysregulated in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), characterized by altered ceramide and S1P levels. Notably, epidemiological studies reveal an inverse comorbidity between neurodegeneration and cancer: patients with neurodegenerative conditions show reduced cancer incidence, while cancer survivors exhibit lower neurodegenerative disease risk. This inverse relationship may stem from opposing dysregulation of the sphingolipid rheostat—tipped toward cell death in neurodegeneration and toward survival in cancer. In peripheral nerves, tumors induce nerve injury markers associated with poor treatment response, and cancer cells exploit nerves as pathways for perineural invasion, facilitating metastasis and contributing to therapeutic resistance [6] [9].

Table 2: Pathological Implications of SK Isoform Dysregulation

Pathological StateSK1 InvolvementSK2 Involvement
Non-Small Cell Lung CancerOverexpressed, promotes proliferation/migrationOverexpressed, linked to poor prognosis
Breast CancerDrives estrogen signaling, endocrine resistanceModulates ER signaling, anti-estrogenic effects
Colitis/IBDNF-κB/IL-6/STAT3 amplification loopABC294640 attenuates Crohn's progression
NeurodegenerationInverse comorbidity with cancerPotential role in neuroinflammation
Therapeutic ResistanceChemoresistance, radioresistanceTRAIL resistance in NSCLC

Rationale for Targeting SK Isoforms in Therapeutic Development

The compelling evidence of SK involvement in cancer, inflammation, and neurodegeneration provides a strong scientific foundation for developing isoform-selective and dual SK inhibitors as therapeutic agents. The central position of SK enzymes in the sphingolipid rheostat offers a unique opportunity to shift the metabolic balance toward pro-apoptotic ceramide accumulation while depleting pro-survival S1P. Pharmacological inhibition of SK represents a multimodal approach to cancer therapy by simultaneously inducing tumor cell apoptosis, inhibiting proliferation and migration, suppressing angiogenesis, and overcoming treatment resistance [1] [4] [8].

SKI-I exemplifies a non-lipid inhibitor with activity against both SK1 and SK2 isoforms. As a specific SK inhibitor, SKI-I reduces intracellular S1P production, leading to ceramide accumulation and apoptosis induction. Beyond direct cytotoxic effects, SKI-I demonstrates immune-modulatory properties by promoting M1 macrophage polarization, which enhances anti-tumor immunity. The compound also induces protective autophagy, adding complexity to its mechanism of action. SKI-I belongs to a broader class of SK inhibitors that vary in isoform selectivity. PF-543 represents a highly selective SK1 inhibitor with nanomolar potency but surprisingly limited cytotoxicity in some cancer models, possibly due to compensatory SK2 activity. In contrast, ABC294640 is a selective SK2 inhibitor that has progressed to clinical trials for advanced solid tumors and lymphoma. Dual inhibitors like SKI-II and SKI-349 (a structural derivative of SKI-178) offer the advantage of simultaneously targeting both isoforms, potentially overcoming compensatory mechanisms and achieving more comprehensive pathway inhibition [4] [7] [10].

The development of SK inhibitors faces several pharmacological challenges. Many early inhibitors exhibited modest potency with IC50 values in the micromolar range, necessitating optimization for improved efficacy. Additionally, the complex interplay between SK isoforms requires careful consideration when designing selective versus dual inhibitors. For instance, selective SK2 inhibition may trigger compensatory upregulation of SK1 activity in some contexts, potentially limiting therapeutic efficacy. Furthermore, differences in subcellular compartmentalization between isoforms may influence drug access and activity. Despite these challenges, the continued refinement of SK inhibitors holds significant promise for targeting the sphingolipid pathway in human diseases [3] [4] [8].

Table 3: Profile of Selected Sphingosine Kinase Inhibitors

InhibitorIsoform SelectivityKey CharacteristicsResearch Applications
SKI-IDual (SK1/SK2)Non-lipid inhibitor; MW 410.5 Da; CAS 306301-68-8; induces autophagyCancer models, immune modulation
PF-543SK1-selectiveNanomolar Ki; >100-fold selectivity; limited cytotoxicityMechanistic studies of SK1 function
ABC294640SK2-selectivePhase I/II trials; oral bioavailability; anti-estrogenicSolid tumors, lymphoma, inflammation
SKI-IIDual (SK1/SK2)Diminishes ER signaling; anti-tumor effects in vivoBreast cancer, ER-positive models
SKI-349Dual (SK1/SK2)Structural derivative of SKI-178; log-fold potency increaseNSCLC, AML, in vivo tumor suppression

Compound Name Key:

  • SKI-I: Sphingosine Kinase Inhibitor I
  • PF-543: Potent SK1-selective inhibitor
  • ABC294640: Selective SK2 inhibitor in clinical development
  • SKI-II: Sphingosine Kinase Inhibitor II
  • SKI-349: Novel dual SK1/SK2 inhibitor

Properties

CAS Number

306301-68-8

Product Name

SKI-I, Sphingosine Kinase Inhibitor

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-naphthalen-2-ylpyrazolidine-3-carboxamide

Molecular Formula

C25H42N4O2

Molecular Weight

430.637

InChI

InChI=1S/C25H22N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-13,15,22-23,27-28,30H,14H2,(H,29,31)/b26-15+

InChI Key

HLRQAJDWWZYGHO-YSMPRRRNSA-N

SMILES

C1C(NNC1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC5=CC=CC=C5C=C4

Synonyms

5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.